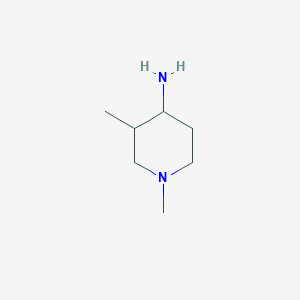

1,3-Dimethylpiperidin-4-amine

Description

The exact mass of the compound this compound is 128.131348519 g/mol and the complexity rating of the compound is 92.9. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-5-9(2)4-3-7(6)8/h6-7H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFDKDVGHUCVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629736 | |

| Record name | 1,3-Dimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30648-81-8, 900642-45-7 | |

| Record name | 1,3-Dimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Dimethylpiperidin-4-amine

Abstract

1,3-Dimethylpiperidin-4-amine is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring a chiral center and a basic nitrogen atom, makes it an attractive scaffold for developing novel therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a core focus on the reductive amination of a key piperidone intermediate. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes, such as yield and stereoselectivity. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of this important molecule.

Introduction and Strategic Overview

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in U.S. FDA-approved drugs and natural alkaloids.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in pharmaceutical design. The target molecule, this compound, incorporates specific substitutions that offer vectors for further chemical modification and can significantly influence the pharmacological profile of a parent compound.

The most logical and industrially scalable approach to synthesizing 4-aminopiperidines is through the reductive amination of the corresponding 4-piperidone. This strategy is atom-economical and allows for the late-stage introduction of the amine functionality. Therefore, our synthetic strategy is bifurcated into two core challenges:

-

Efficient synthesis of the key intermediate: 1,3-Dimethyl-4-piperidone.

-

Stereoselective reductive amination of the piperidone to yield the target this compound.

This guide will explore robust solutions to both challenges, emphasizing the causality behind procedural choices and providing validated protocols.

Synthesis of the Key Intermediate: 1,3-Dimethyl-4-piperidone

The synthesis of N-substituted-4-piperidones is a well-established field.[2] A common and effective method involves the cyclization of acyclic precursors. The classical approach, a variation of the Petrenko-Kritschenko synthesis, involves a double Mannich-type reaction. For our specific target, this would involve the condensation of methylamine, formaldehyde, and a methyl-substituted acetone equivalent.

A more direct and often higher-yielding method is the cyclization of a pre-formed dialkylamine with a suitable bis-electrophile. One of the most reliable methods for constructing 4-piperidone rings is the reaction of a primary amine with two equivalents of a methyl acrylate derivative, followed by a Dieckmann condensation, hydrolysis, and decarboxylation.[3]

The logical pathway to 1,3-Dimethyl-4-piperidone involves a multi-step sequence starting from readily available materials.

Caption: Synthetic pathway to the key 1,3-Dimethyl-4-piperidone intermediate.

This pathway begins with a double Michael addition of methylamine to methyl acrylate, followed by an intramolecular Dieckmann condensation to form the piperidone ring. Subsequent hydrolysis and decarboxylation yield 1-Methyl-4-piperidone. The final step is a directed alkylation at the C-3 position. This α-alkylation can be achieved by forming the enolate of 1-Methyl-4-piperidone with a suitable base (e.g., LDA) followed by quenching with an electrophilic methyl source (e.g., methyl iodide).

Core Synthesis: Reductive Amination Pathway

With the 1,3-Dimethyl-4-piperidone intermediate in hand, the final step is the introduction of the C-4 amine group via reductive amination. This transformation proceeds in two mechanistic steps: (i) the formation of an iminium cation intermediate via condensation of the ketone with an ammonia source, and (ii) the reduction of this intermediate to the final amine.

Caption: General mechanism of the reductive amination of a ketone.

The choice of ammonia source and reducing agent is critical to the success of the reaction, influencing yield, purity, and scalability.

Causality Behind Reagent Selection

The primary challenge in a one-pot reductive amination is to control the relative rates of imine formation and carbonyl reduction. If the ketone is reduced to an alcohol faster than the imine is formed and reduced, a significant byproduct will contaminate the product.

-

Ammonia Source: Anhydrous ammonia can be used, but for laboratory-scale synthesis, ammonium salts like ammonium acetate or ammonium chloride are more convenient. They provide both ammonia and a mild acid catalyst to promote imine formation.

-

Reducing Agents: The choice of hydride donor is paramount.

-

Sodium Borohydride (NaBH₄): A powerful reducing agent that can readily reduce both the ketone and the imine. Its use often requires careful control of pH and temperature to favor imine reduction.

-

Sodium Cyanoborohydride (NaBH₃CN): This is a workhorse reagent for reductive amination.[4][5] It is significantly less reactive towards ketones at neutral or slightly acidic pH (pH ~6-7) but readily reduces the protonated iminium ion. This selectivity allows for a one-pot procedure where the ketone, ammonia source, and reducing agent are mixed together, minimizing the formation of the alcohol byproduct.

-

Sodium Triacetoxyborohydride (STAB): A milder and non-toxic alternative to NaBH₃CN. It is particularly effective for reductive aminations and does not require strict pH control.

-

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Raney Nickel, Palladium on Carbon, Platinum Oxide) is a clean and scalable method.[6][7][8][9] It avoids the use of hydride reagents and simplifies workup, as the catalyst is simply filtered off. This method often requires specialized high-pressure equipment.[10]

-

Stereochemical Considerations

The reduction of the iminium intermediate creates a new stereocenter at C-4. The approach of the hydride reagent can occur from either the top or bottom face of the planar iminium double bond, leading to a mixture of cis and trans diastereomers (relative to the C-3 methyl group).

The stereochemical outcome is dictated by steric hindrance. The C-3 methyl group will sterically encumber one face of the molecule. The hydride will preferentially attack from the less hindered face. For instance, if the C-3 methyl group adopts a pseudo-equatorial position in the transition state, the hydride will likely attack from the axial direction, leading to an equatorial amine. The exact ratio of diastereomers will depend on the specific reducing agent, solvent, and temperature.

Experimental Protocols

The following protocols are illustrative and should be adapted based on laboratory capabilities and safety assessments.

Protocol 1: Reductive Amination using Sodium Cyanoborohydride

This protocol is adapted from standard procedures for the reductive amination of N-substituted piperidones.[4][5]

Materials:

-

1,3-Dimethyl-4-piperidone (1.0 eq)

-

Ammonium acetate (10 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH), 2M solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1,3-Dimethyl-4-piperidone in methanol, add ammonium acetate. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

-

Carefully add sodium cyanoborohydride portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Perform this step in a well-ventilated fume hood.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed (typically 12-24 hours).

-

Once the reaction is complete, carefully acidify the mixture with concentrated HCl to a pH of ~2 to quench any remaining NaBH₃CN. Stir for 1 hour.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in water and basify to pH >10 with a 2M NaOH solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

-

The product can be purified further by distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation

This protocol is based on general procedures for the hydrogenation of nitrogen-containing heterocycles.[7][10]

Materials:

-

1,3-Dimethyl-4-piperidone (1.0 eq)

-

Ammonia in Methanol (7N solution)

-

Raney Nickel (Ra-Ni) or 10% Palladium on Carbon (Pd/C) (approx. 10% w/w)

-

Methanol (MeOH)

Procedure:

-

In a high-pressure hydrogenation vessel (e.g., a Parr shaker), charge a solution of 1,3-Dimethyl-4-piperidone in methanolic ammonia.

-

Carefully add the hydrogenation catalyst (Raney Nickel, slurry washed, or Pd/C) under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge it several times with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and agitate vigorously.

-

Monitor the reaction by observing hydrogen uptake.

-

Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to afford the crude this compound.

-

Purify as described in Protocol 1.

Data Summary

The selection of a synthetic route often involves a trade-off between reaction conditions, safety, and efficiency. The following table summarizes the key attributes of the discussed reducing agents.

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| NaBH₃CN | MeOH, pH 6-7 | High selectivity for iminium ions; enables one-pot synthesis. | Toxic (cyanide source); requires pH control. |

| STAB | DCM or DCE, rt | Mild, non-toxic; no strict pH control needed. | Higher cost; stoichiometry is important. |

| H₂/Raney Ni | MeOH/NH₃, 40-60°C, 50-100 psi | Clean workup (filtration); scalable; atom-economical. | Requires specialized high-pressure equipment; catalyst can be pyrophoric. |

| H₂/Pd/C | MeOH/NH₃, rt, 50-100 psi | High efficiency; clean workup. | Risk of hydrogenolysis of other functional groups; requires pressure equipment. |

Conclusion

The synthesis of this compound is most effectively achieved through a two-stage strategy: the construction of the 1,3-Dimethyl-4-piperidone ring followed by a reductive amination. While the synthesis of the piperidone intermediate requires a multi-step sequence, the final reductive amination step offers several reliable and high-yielding options. For laboratory-scale synthesis, reductive amination using sodium cyanoborohydride or sodium triacetoxyborohydride provides a convenient and controlled method. For industrial-scale production, catalytic hydrogenation represents a more atom-economical and environmentally benign alternative, albeit one that requires specialized infrastructure. The choice of method will ultimately depend on the specific needs of the research program, considering factors such as scale, available equipment, cost, and safety requirements. Understanding the mechanistic principles behind each pathway allows the medicinal chemist to troubleshoot and optimize the synthesis for the efficient production of this valuable molecular building block.

References

- Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (n.d.). Google Scholar.

- Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness Discussion Board.

- Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. (n.d.). ChemRxiv.

- Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. (2020). Google Patents.

- Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes and Protocols. (n.d.). Benchchem.

- Piperidine Synthesis. (1992). DTIC.

- N,N-Dimethylpiperidin-4-amine | 50533-97-6. (n.d.). ChemicalBook.

- ENANTIOSELECTIVE SYNTHESIS OF PIPERIDINE DIAMINE DERIVATIVES AS NOVEL fXa INHIBITORS. (2008). Semantic Scholar.

- N,N-Dimethylpiperidin-4-amine synthesis. (n.d.). ChemicalBook.

- N,N-Dimethylpiperidin-4-amine. (n.d.). PubChem.

- Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. (n.d.). Google Patents.

- A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. (n.d.). NIH.

- Synthesis method for N-substituted-4-piperidone. (n.d.). Google Patents.

- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). PubMed Central.

- Stereoselective Synthesis and Antiproliferative Activity of Steviol-Based Diterpene 1,3-Aminoalcohol Regioisomers. (2023). PMC - NIH.

- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). N/A.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]

- 5. N,N-Dimethylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]

- 6. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine | MDPI [mdpi.com]

- 7. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents [patents.google.com]

- 8. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereoselective Synthesis and Antiproliferative Activity of Steviol-Based Diterpene 1,3-Aminoalcohol Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical Properties of 1,3-Dimethylpiperidin-4-amine: A Technical Guide

Part 1: Executive Summary & Nomenclature Clarification

CRITICAL NOTE ON NOMENCLATURE: There is a frequent ambiguity in chemical catalogs between 1,3-dimethylpiperidin-4-amine (ring-substituted) and N,N-dimethylpiperidin-4-amine (nitrogen-substituted). This guide strictly addresses the ring-substituted scaffold (1-methyl on ring nitrogen, 3-methyl on ring carbon, 4-amino group), a chiral diamine building block critical for tuning conformational space in CNS-active drugs.

-

Common Confusion: N,N-Dimethylpiperidin-4-amine (CAS 50533-97-6)

-

Primary Utility: Introduction of a "Magic Methyl" at the C3 position to restrict conformational flexibility, often enhancing potency and selectivity in GPCR and kinase targets (e.g., SSTR4 agonists).

Part 2: Chemical Identity & Stereochemistry[2][5][6]

The this compound scaffold possesses two chiral centers (C3 and C4), giving rise to cis and trans diastereomers. In drug discovery, the trans isomer is frequently privileged due to its specific equatorial/axial vector alignment.

Identification Data[1][2][4]

| Parameter | Data |

| IUPAC Name | This compound |

| Common Name | 4-Amino-1,3-dimethylpiperidine |

| CAS (Generic) | 900642-45-7 |

| CAS (trans-isomer) | 30648-81-8 |

| CAS (cis-isomer) | 1403689-60-0 |

| CAS ((3S,4R)-isomer) | 1821748-61-1 |

| Molecular Formula | C7H16N2 |

| Molecular Weight | 128.22 g/mol |

| SMILES (Generic) | CN1CCC(N)C(C)C1 |

| SMILES (trans) | CN1CCC1 (Representative) |

Stereochemical Conformation

The C3-methyl group exerts a significant steric influence, often locking the piperidine ring into a specific chair conformation.

-

Trans-Isomer: The C3-Methyl and C4-Amine are on opposite sides of the ring plane. Typically, both groups prefer the equatorial position to minimize 1,3-diaxial interactions, making this the thermodynamically more stable and biologically common isomer.

-

Cis-Isomer: One substituent is forced axial, increasing steric strain but offering a distinct vector for structure-activity relationship (SAR) exploration.

Part 3: Physicochemical Profile

Experimental data for this specific isomer is scarce in public literature compared to the N,N-dimethyl variant. The values below combine available catalog data with high-confidence predictive models based on structural analogs (e.g., 1-methylpiperidin-4-amine).

Physical Properties Table

| Property | Value / Range | Condition / Note |

| Appearance | Colorless to pale yellow liquid | Amine odor, hygroscopic |

| Boiling Point | 155°C - 165°C (Predicted) | @ 760 mmHg |

| Density | 0.85 - 0.89 g/cm³ | @ 20°C |

| Flash Point | ~50°C - 60°C | Flammable liquid (Class 3) |

| Solubility | Miscible in water, EtOH, DMSO | High polarity due to diamine |

| pKa (N1 - Ring) | 8.5 - 9.0 | Tertiary amine |

| pKa (N4 - Primary) | 10.0 - 10.5 | Primary amine (Dominant basicity) |

| LogP | 0.2 - 0.5 | Low lipophilicity (Polar) |

Impact on Pharmacokinetics (PK)

-

Basicity: With a pKa ~10, the molecule is fully protonated at physiological pH. This limits passive diffusion across the Blood-Brain Barrier (BBB) unless actively transported or modified (e.g., amidation).

-

Lipophilicity: The low LogP suggests high water solubility but potential permeability issues. In drug design, this scaffold is rarely the final drug; it is usually capped (e.g., amide formation) to mask the primary amine, significantly raising LogP and permeability.

Part 4: Synthesis & Characterization

The synthesis typically involves the construction of the piperidine ring or modification of a pre-existing piperidone. The most robust route for medicinal chemistry scales is the Reductive Amination of 1,3-dimethylpiperidin-4-one.

Synthetic Workflow (Graphviz)

Figure 1: Synthetic pathway from piperidone precursors to the enantiopure amine.

Protocol: Reductive Amination (General Procedure)

-

Reagents: 1,3-Dimethylpiperidin-4-one (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (1.5 eq).

-

Solvent: Methanol (anhydrous).

-

Conditions: Stir at Room Temperature (RT) for 24-48 hours under inert atmosphere (N2).

-

Workup: Quench with 1N HCl (to decompose borohydride), basify to pH >12 with NaOH, extract with DCM.

-

Purification: The cis and trans isomers often have distinct retention times on silica gel (eluent: DCM/MeOH/NH4OH) or require chiral HPLC for separation.

Part 5: Applications in Drug Discovery

The this compound moiety is a high-value "building block" rather than a standalone drug. Its primary value lies in the "Magic Methyl" effect , where the C3-methyl group restricts the conformational freedom of the piperidine ring.

Mechanistic Role: Conformational Locking

In many GPCR ligands, a flexible piperidine ring incurs an entropic penalty upon binding. Adding the C3-methyl group:

-

Locks Conformation: Biases the ring into a specific chair form.

-

Selectivity: The methyl group can clash with residues in off-target proteins (steric clash), improving selectivity for the target receptor.

-

Metabolic Stability: Steric hindrance near the nitrogen or sensitive metabolic spots can reduce clearance rates.

Case Study: SSTR4 Agonists

Recent patent literature (e.g., WO2023187677, WO2019169153) highlights the use of trans-1,3-dimethylpiperidin-4-amine in developing Somatostatin Receptor 4 (SSTR4) agonists for Alzheimer's disease.

Figure 2: Strategic application of the scaffold in SSTR4 agonist optimization.

Part 6: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage.

-

H302: Harmful if swallowed.

Handling Protocols:

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The free base is sensitive to CO2 (forms carbamates) and oxidation.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Handle only in a fume hood.

-

Spill: Neutralize with weak acid (citric acid) before disposal, or absorb with sand/vermiculite.

References

-

PubChem Compound Summary. this compound. National Center for Biotechnology Information. Link

-

World Intellectual Property Organization (WIPO). WO2023187677 - N-(pyrrolidin-3-yl or piperidin-4-yl)acetamide derivatives. (2023). Link

-

World Intellectual Property Organization (WIPO). WO2019169153 - Piperidinyl-3-(aryloxy)propanamides and propanoates. (2019). Link

-

ChemBlink. 4,4-Dimethylpiperidine Properties (Analog Reference). Link

-

BLD Pharm. Product Datasheet: (3S,4R)-1,3-dimethylpiperidin-4-amine (CAS 1821748-61-1).[4] Link

Sources

- 1. CAS # 4045-30-1, 4,4-Dimethylpiperidine, NSC 107116 - chemBlink [chemblink.com]

- 2. WO2019169153A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates - Google Patents [patents.google.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. 1821748-61-1|(3S,4R)-1,3-dimethylpiperidin-4-amine|BLD Pharm [bldpharm.com]

In-Depth Technical Guide: Structural Analysis and Characterization of 1,3-Dimethylpiperidin-4-amine

Topic: 1,3-Dimethylpiperidin-4-amine Structural Analysis and Characterization Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Introduction & Structural Scope

This compound represents a critical chiral scaffold in modern medicinal chemistry.[1] Unlike its achiral isomer N,N-dimethylpiperidin-4-amine (often used as a catalyst or simple base), the 1,3-dimethyl variant possesses two stereogenic centers at the C3 and C4 positions of the piperidine ring. This structural complexity makes it a high-value building block for Janus kinase (JAK) inhibitors, SSTR4 agonists, and other neuroactive agents where precise stereochemical orientation determines receptor affinity.[1]

This guide provides a rigorous framework for the synthesis, separation, and definitive structural characterization of its diastereomers (cis and trans).

Structural Definition

-

Substituents:

-

Stereochemical Challenge: The molecule exists as two diastereomeric pairs (cis and trans), each consisting of two enantiomers.

Stereochemical Dynamics & Conformational Analysis

Understanding the three-dimensional behavior of the piperidine chair is prerequisite to successful characterization.[1]

The Diastereomeric Relationship

The relative configuration of the C3-Methyl and C4-Amine groups defines the diastereomer.

-

Trans-Isomer: The C3-Methyl and C4-Amine groups are on opposite sides of the ring plane.[1] In the lowest energy chair conformation, both bulky groups prefer the equatorial position to minimize 1,3-diaxial interactions.

-

Configuration: (3R,4S) or (3S,4R) relative relationship.

-

Stability: Generally thermodynamically favored due to diequatorial geometry.[1]

-

-

Cis-Isomer: The substituents are on the same side of the ring plane. This forces one substituent into an axial position.[1]

-

Configuration: (3R,4R) or (3S,4S) relative relationship.

-

Stability: Higher energy due to gauche interactions or 1,3-diaxial strain.[1]

-

Visualization of Signaling & Logic

The following diagram illustrates the logical flow from synthesis to stereochemical assignment.

Caption: Workflow for the synthesis, separation, and stereochemical assignment of this compound isomers.

Synthesis & Separation Protocol

Expertise Note: Direct synthesis often yields a mixture favoring the thermodynamically stable trans isomer, but the cis isomer is frequently the bioactive target in kinase inhibition.

Synthesis: Reductive Amination

Reagents: 1-methyl-3-methylpiperidin-4-one, Ammonium Acetate, Sodium Cyanoborohydride (

-

Imine Formation: Dissolve 1,3-dimethylpiperidin-4-one (1.0 eq) in methanol. Add Ammonium Acetate (10.0 eq) to generate the imine in situ.[1] Stir at room temperature for 2 hours.

-

Reduction: Cool to 0°C. Add

(1.5 eq) portion-wise. -

Workup: Quench with aqueous HCl to decompose excess hydride. Basify with NaOH to pH > 12.[1] Extract with DCM.[1]

-

Result: A diastereomeric mixture (typically 2:1 to 4:1 Trans:Cis ratio).[1]

Separation Methodology

Separation is critical for establishing Structure-Activity Relationships (SAR).[1]

| Method | Suitability | Protocol Highlights |

| Prep-HPLC | High Purity (>99%) | Column: XBridge C18 or similar basic-stable phase.Buffer: 0.1% Ammonium Hydroxide in Water/Acetonitrile gradient.Elution: Trans isomer typically elutes before Cis due to polarity differences in the solvated state.[1] |

| Crystallization | Scale (>10g) | Salt Formation: Convert free base to Dihydrochloride or Dibenzoyl-L-tartrate salts.Solvent: Ethanol/Isopropanol mixtures.Mechanism: Trans salts often crystallize more readily due to better packing symmetry.[1] |

Spectroscopic Characterization (The Self-Validating System)

The definitive identification of cis vs. trans relies on Scalar Coupling Constants (

NMR Analysis Strategy

The signal of interest is the proton at C4 (H4) .

-

Trans-Isomer (Diequatorial):

-

Conformation: The C3-Methyl is equatorial; the C4-Amine is equatorial.[1]

-

Protons: H3 is axial ; H4 is axial .

-

Coupling: The H3-H4 relationship is axial-axial (ax-ax) .[1]

-

Observable: The H4 signal will appear as a triplet of doublets (td) or multiplet with a Large Coupling Constant (

) .[1] -

Causality: The Karplus equation dictates that a dihedral angle of ~180° (anti-periplanar) results in maximal coupling.

-

-

Cis-Isomer (Axial-Equatorial):

-

Conformation: If C3-Methyl is equatorial, C4-Amine is axial (or vice-versa).[1]

-

Protons: One is axial, the other is equatorial.

-

Coupling: The H3-H4 relationship is axial-equatorial (ax-eq) .[1]

-

Observable: The H4 signal will show a Small Coupling Constant (

) .[1] -

Causality: The dihedral angle is ~60° (gauche), resulting in minimal coupling.

-

NOESY (Nuclear Overhauser Effect Spectroscopy)

To confirm the assignment if J-values are ambiguous (e.g., due to peak overlap):

-

Irradiate C3-Methyl:

-

Cis: Strong NOE correlation to H4 (they are on the same face).

-

Trans: Weak or no NOE correlation to H4 (they are on opposite faces).

-

Quantitative Data Summary

| Parameter | Trans-1,3-Dimethylpiperidin-4-amine | Cis-1,3-Dimethylpiperidin-4-amine |

| Configuration | (3R,4S) / (3S,4R) | (3R,4R) / (3S,4S) |

| Dominant Conformation | Diequatorial (Me-eq, NH2-eq) | Axial/Equatorial Mix |

| NMR H4 Signal | Large Splitting ( | Narrow Splitting ( |

| Elution Order (Rev. Phase) | Typically Early (More Polar Surface) | Typically Late |

| Thermodynamic Stability | High (Major product of thermodynamic control) | Lower (Kinetic product or minor component) |

References

-

SSTR4 Agonist Synthesis: Detailed protocols for the reductive amination and separation of this compound isomers in the context of drug discovery.

-

Source:[1]

-

-

Stereochemical Assignment of Piperidines: Foundational analysis of NMR coupling constants in 3,4-disubstituted piperidines.

-

Source:

-

-

Isomer Separation Techniques: Methodologies for resolving cis/trans diamine derivatives.[1][8]

-

Source:

-

-

General Piperidine Characterization: Review of conformational analysis and J-value interpret

-

Source:

-

Sources

- 1. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2019169153A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates - Google Patents [patents.google.com]

- 3. Stereoisomers of quaternary and tertiary 4-methyl piperidine analogs of hemicholinium-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scientificupdate.com [scientificupdate.com]

- 6. CA3092450A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates - Google Patents [patents.google.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility and Stability of 1,3-Dimethylpiperidin-4-amine

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability characteristics of 1,3-Dimethylpiperidin-4-amine (CAS No. 135493-27-1), a key building block in modern synthetic chemistry and pharmaceutical development. For researchers, process chemists, and formulation scientists, a deep understanding of a compound's physicochemical properties is paramount for ensuring reproducibility, optimizing reaction conditions, and developing robust formulations. This document outlines the theoretical principles governing the solubility and stability of this diamine, provides practical experimental protocols for its characterization, and discusses strategies for handling and storage to maintain its integrity.

Introduction and Physicochemical Overview

This compound is a substituted piperidine derivative featuring both a tertiary amine within the ring and a primary amine at the 4-position. This unique structure imparts specific properties that are critical to its application. The presence of two basic centers dictates its pH-dependent solubility and provides multiple sites for potential chemical interactions or degradation. Understanding these properties is not merely academic; it directly impacts reaction yield, purity of intermediates, and the shelf-life of materials.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 135493-27-1 | N/A |

| Molecular Formula | C₈H₁₈N₂ | N/A |

| Molecular Weight | 142.24 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~180-187°C | [1][2] |

| pKa (Predicted) | ~10.10 (most basic amine) | [2] |

| Storage | Store at 2–8 °C under inert gas (Nitrogen or Argon) | [2] |

Note: Data for the specific isomer this compound is limited. Some data is inferred from structurally similar compounds like N,N-Dimethylpiperidin-4-amine and general chemical principles.

Solubility Profile: A Multifaceted Analysis

The solubility of this compound is dominated by its basicity and the polarity of the solvent. The two amine groups can be protonated to form salts, which dramatically influences solubility in aqueous and protic solvents.

Theoretical Considerations: The Role of pH and pKa

The predicted pKa of ~10.1 suggests the amine groups are significantly protonated in acidic to neutral aqueous solutions. This protonation leads to the formation of cationic species (mono- or di-protonated) that are highly polar and readily solvated by water molecules, resulting in high aqueous solubility. Conversely, in basic conditions (pH > 11), the compound exists predominantly as the neutral, free-base form, which is less polar and exhibits significantly lower solubility in water but higher solubility in organic solvents.

Caption: Relationship between pH, pKa, and the solubility of this compound.

Solubility in Common Solvents

Based on its structure and data from similar compounds, a qualitative solubility profile can be predicted. For instance, N,N-Dimethylpiperidin-4-amine shows good solubility in water, ethanol, and ether[1].

Table 2: Predicted Qualitative Solubility of this compound (Free Base)

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Hydrogen bonding with amine groups. Solubility in water is pH-dependent. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Favorable dipole-dipole interactions. Often used as stock solution solvents.[3] |

| Nonpolar | Toluene, Hexanes | Low to Moderate | Limited interactions with the nonpolar hydrocarbon backbone. |

| Chlorinated | Dichloromethane (DCM) | High | Effective at dissolving a wide range of organic amines. |

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility[4][5].

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., pH 7.4 PBS, Dichloromethane, Acetonitrile)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, low-binding, e.g., PVDF)

-

Calibrated HPLC-UV or LC-MS/MS system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and create a calibration curve (e.g., 1-1000 µg/mL) using the analytical method.

-

Addition of Excess Solid: Add an excess amount of this compound to a vial containing a known volume of the test solvent. "Excess" is confirmed by the visible presence of undissolved material throughout the experiment.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, typically 24-72 hours.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the solid settle. Centrifuge the samples to further pellet the undissolved solid.

-

Sampling: Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining microcrystals.

-

Causality Note: Filtration is critical. Undissolved particulates will artificially inflate the measured concentration. Pre-conditioning the filter by discarding the first portion of the filtrate is good practice to prevent loss due to adsorption.[4]

-

-

Quantification: Dilute the filtered sample with the mobile phase to a concentration that falls within the established calibration curve. Analyze the sample using a validated, stability-indicating HPLC method.

-

Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve and multiply by the dilution factor to obtain the solubility value (e.g., in mg/mL).

Stability Profile: Understanding and Mitigating Degradation

The stability of this compound is influenced by its susceptibility to oxidation, temperature, and pH. A proactive approach to understanding its degradation pathways is essential for developing robust processes and formulations.

Predicted Degradation Pathways

-

Oxidation: The primary stability concern for amines is oxidation.[6] The tertiary amine within the piperidine ring and the primary amine substituent are both susceptible to oxidative degradation, which can be catalyzed by air (oxygen), trace metals, or oxidizing agents.[7] This can lead to the formation of N-oxides, hydroxylamines, or more complex degradation products. Storage under an inert atmosphere is recommended to minimize this pathway.[2]

-

Thermal Degradation: While the compound has a relatively high boiling point, prolonged exposure to excessive heat can lead to decomposition.[7] The hazardous decomposition products can include nitrogen oxides and carbon monoxide.[7]

-

pH-Related Degradation: While generally stable across a range of pH values, extreme pH combined with high temperatures can accelerate degradation. However, hydrolysis is not expected to be a major degradation pathway for this molecule.

Experimental Protocol: Forced Degradation (Stress Testing) Study

Forced degradation studies are a regulatory requirement and a critical tool in pharmaceutical development.[8][9] They are designed to deliberately degrade the compound to identify potential degradants and to develop a "stability-indicating" analytical method—one that can separate and quantify the intact compound from all its degradation products.[10][11]

Objective: To identify the likely degradation products of this compound under various stress conditions.

Caption: Workflow for a forced degradation study of this compound.

Procedure:

-

Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Stress Conditions: Expose the solutions to the following conditions, aiming for 5-20% degradation of the main compound.

-

Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 24-48 hours.

-

Base Hydrolysis: Add 0.1 M NaOH. Heat at 60°C for 24-48 hours.

-

Oxidation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[12]

-

Thermal: Heat the solution at 80°C for 72 hours.

-

Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Time Points: Sample at various time points (e.g., 0, 4, 8, 24, 48 hours) to monitor the rate of degradation.

-

Sample Processing: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC system coupled with both a UV detector and a mass spectrometer (LC-MS).

-

Trustworthiness Note: The analytical method must be "stability-indicating." This means the method should be able to resolve the parent peak from all degradation product peaks, process impurities, and excipients. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm this.

-

-

Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify new peaks, which are potential degradants. Use the mass spectrometry data to propose structures for these new species. Calculate the mass balance to ensure all major components are accounted for.

Practical Recommendations for Handling and Storage

-

Storage: The compound should be stored in a cool (2-8°C), dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative and thermal degradation.[2]

-

Handling: As an amine, the compound is corrosive and can cause severe skin burns and eye damage.[13] It is also harmful if swallowed or inhaled. Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvent Choice: For creating stock solutions for biological or chemical assays, use high-purity, inert-gas-purged solvents like DMSO or ethanol.[3] Prepare aqueous solutions fresh daily, as their long-term stability may be limited.[3]

Conclusion

This compound is a versatile chemical intermediate whose utility is fundamentally linked to its physicochemical properties. Its solubility is highly pH-dependent, being freely soluble in acidic aqueous media and organic solvents but less so in basic aqueous solutions. The primary stability liability is oxidation of its amine functionalities, necessitating careful storage under inert gas. By employing systematic experimental approaches like the shake-flask method for solubility and comprehensive forced degradation studies for stability, researchers can generate the critical data needed to de-risk development, optimize processes, and ensure the quality and reliability of their scientific work.

References

-

N,N-Dimethylpiperidin-4-amine CAS 50533-97-6 Product Specification. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391. PubChem, National Center for Biotechnology Information. [Link]

-

1-propanaminium, 2-hydroxy-n,n-dimethyl-n-(3-((1-oxododecyl)amino)propyl)-3-sulfo-, inner salt | C20H42N2O5S | CID 83841. PubChem, National Center for Biotechnology Information. [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

-

Degradation studies of amines and alkanolamines during sour gas treatment process. ResearchGate. [Link]

-

Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. ResearchGate. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. PubMed Central, National Institutes of Health. [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery & Development. [Link]

-

Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development (IJTSRD). [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Compound Interest. [Link]

-

Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaTutor. [Link]

-

N,N-Dimethylpiperidin-4-amine | CAS#:50533-97-6. Chemsrc. [Link]

-

N,N-Dimethylpiperidin-4-amine. Alachem Co., Ltd. [Link]

-

1-Methylpyrrolidine | C5H11N | CID 8454. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. raytor.com [raytor.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. onyxipca.com [onyxipca.com]

- 7. N,N-Dimethylpiperidin-4-amine | CAS#:50533-97-6 | Chemsrc [chemsrc.com]

- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. assyro.com [assyro.com]

- 10. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijtsrd.com [ijtsrd.com]

- 12. ajpsonline.com [ajpsonline.com]

- 13. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical and Computational Characterization of 1,3-Dimethylpiperidin-4-amine: A Methodological Whitepaper

An In-Depth Technical Guide

Abstract: The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast array of pharmaceuticals.[1] The specific substitution pattern on this ring system dictates its three-dimensional conformation, physicochemical properties, and ultimately, its biological activity. This guide focuses on a specific, yet understudied derivative, 1,3-Dimethylpiperidin-4-amine. Due to the limited availability of direct experimental and theoretical data for this compound, this whitepaper serves as a comprehensive methodological framework. It outlines a complete theoretical and computational workflow designed to fully characterize its structural, spectroscopic, and potential pharmacodynamic properties. We will detail the rationale behind the selection of computational techniques, from first-principles quantum mechanics to molecular docking, providing researchers, scientists, and drug development professionals with a self-validating protocol to predict and understand the behavior of this and similar substituted piperidine fragments.

Introduction: The Significance of the this compound Scaffold

This compound presents a fascinating case for computational study due to its inherent stereochemical complexity and its potential as a valuable fragment in drug discovery. The piperidine ring itself is a privileged structure, and the addition of two methyl groups at the 1 and 3 positions, along with an amine at the 4 position, introduces multiple stereocenters.

1.1. Structural and Stereochemical Complexity

The core challenge and interest in this molecule lie in its stereoisomerism. The substituents at positions 3 and 4 can exist in either axial or equatorial orientations relative to the piperidine ring's chair conformation. This gives rise to multiple diastereomers (e.g., cis and trans isomers), each with a unique three-dimensional shape and energy profile. Understanding the relative stability of these conformers is paramount, as only the lowest energy structures are likely to be significantly populated and biologically relevant.

1.2. Potential in Medicinal Chemistry

The dimethylamine pharmacophore is found in numerous FDA-approved drugs, exhibiting a wide range of pharmacological activities including antimicrobial, antihistaminic, and anticancer properties.[2] The piperidine core provides a rigid, three-dimensional scaffold that can orient functional groups in precise vectors to interact with biological targets.[1] Therefore, a thorough understanding of this compound's conformational preferences and electronic properties is a critical first step in evaluating its potential as a building block for novel therapeutics.

The Computational Gauntlet: A Rationale-Driven Workflow

A purely experimental approach to characterizing every possible isomer and conformer of this compound would be resource-intensive. Computational chemistry offers a powerful, predictive, and cost-effective alternative to elucidate its fundamental properties before committing to complex synthetic routes.[3] This section outlines the logical flow of a comprehensive computational investigation.

Caption: A comprehensive workflow for the computational characterization of novel molecules.

Methodological Deep Dive: Protocols and Justification

This section provides detailed, step-by-step protocols for the key computational experiments outlined above. The choice of methods is grounded in achieving a balance between computational accuracy and efficiency, a common consideration in drug discovery pipelines.

3.1. Quantum Chemical Calculations: The First-Principles Approach

Density Functional Theory (DFT) is the workhorse of modern computational chemistry, providing a robust framework for predicting molecular geometries, energies, and properties.[3][4]

Protocol for DFT Geometry Optimization and Frequency Calculation

-

Structure Input: Generate initial 3D coordinates for all possible stereoisomers (e.g., (3R,4R), (3S,4S), (3R,4S), (3S,4R)) of this compound. For each, create starting structures with both axial and equatorial conformations for the substituents.

-

Method Selection: Employ the B3LYP functional, which is a hybrid functional that has a strong track record for organic molecules.[5][6]

-

Basis Set Selection: Utilize the Pople-style basis set 6-311++G(d,p). The '++' indicates the inclusion of diffuse functions on all atoms, important for accurately describing non-covalent interactions and lone pairs, while '(d,p)' adds polarization functions, which are crucial for describing the correct bond angles and molecular shape.[7][8]

-

Dispersion Correction: Incorporate an empirical dispersion correction, such as Grimme's D3, to accurately account for van der Waals interactions, which are critical for determining the correct conformational energies.[9]

-

Solvation Model: Perform calculations in both the gas phase and a simulated solvent (e.g., water or DMSO) using a continuum model like the CPCM (Conductor-like Polarizable Continuum Model) to understand how the environment affects conformational preference.[9]

-

Execution:

-

Perform a full geometry optimization to find the lowest energy structure for each starting conformer.

-

Following optimization, perform a frequency calculation at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

To compute the zero-point vibrational energy (ZPVE) and thermal corrections for accurate energy comparisons.

-

To generate the predicted infrared (IR) spectrum.

-

-

3.2. Conformational Analysis: Mapping the Energy Landscape

The biological function of a molecule is dictated by its 3D shape. A thorough conformational analysis is essential to identify the most stable, and thus most abundant, structures.

| Conformer ID | Isomer Type | Substituent Orientations (3-Me, 4-NH2) | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Dihedral Angle (C2-C3-C4-C5) |

| 1a | trans | Equatorial, Equatorial | 0.00 | 75.3 | -55.2° |

| 1b | trans | Axial, Axial | +3.1 | 0.5 | +53.8° |

| 2a | cis | Equatorial, Axial | +1.8 | 8.9 | +51.5° |

| 2b | cis | Axial, Equatorial | +1.5 | 15.3 | -52.1° |

| (Note: Data is hypothetical and for illustrative purposes only.) |

This table summarizes the kind of quantitative data a conformational analysis would yield, allowing for direct comparison of the stability of different stereoisomers and their respective chair conformations.

3.3. Prediction of Spectroscopic Signatures

Computational spectroscopy is a powerful tool for validating synthetic products. By predicting the IR and NMR spectra, we can provide a benchmark for experimental characterization.[10]

-

FT-IR Spectroscopy: The frequency calculations from the DFT protocol directly yield the vibrational modes. These theoretical frequencies are often systematically higher than experimental values and should be scaled by a known factor (typically ~0.96 for B3LYP) for better comparison.[11]

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[6][7] Calculations should be performed on the lowest energy conformers, and the results can be averaged based on their Boltzmann populations to predict the observed spectrum.

3.4. Molecular Docking: Probing Biological Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This is crucial for hypothesis-driven drug design.[12] Given the prevalence of the piperidine scaffold in CNS-active agents, a relevant target class could be G-protein coupled receptors (GPCRs) or monoamine transporters.

Caption: A standardized workflow for performing molecular docking simulations.

Protocol for Molecular Docking

-

Receptor Preparation: Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning protonation states.

-

Ligand Preparation: Use the lowest-energy, optimized 3D structure of this compound from the DFT calculations. Assign appropriate atom types and charges.

-

Grid Generation: Define the active site for docking. This is typically a cubic box centered on the position of a known ligand in the crystal structure.

-

Docking Execution: Use a validated docking program (e.g., AutoDock, Glide) to systematically search for the best binding poses of the ligand within the defined active site.[11][12]

-

Analysis: Analyze the top-scoring poses. Evaluate the predicted binding affinity (scoring function) and visualize the specific interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) between the ligand and protein residues. This provides insight into the structural basis of its potential activity.

Predicted Reactivity and Physicochemical Profile

Quantum chemical calculations also provide a wealth of information about the electronic nature of the molecule.

-

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability.[4][5]

-

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface.[7] Red regions indicate areas of negative potential (nucleophilic, e.g., the lone pair on the amine nitrogen), while blue regions indicate positive potential (electrophilic, e.g., the amine hydrogens). This map is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding.

| Descriptor | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | +1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 7.7 eV | Chemical stability, low reactivity |

| Dipole Moment | 1.9 D | Molecular polarity |

| (Note: Data is hypothetical and for illustrative purposes only.) |

Conclusion

This technical guide has outlined a comprehensive, in-silico strategy for the complete characterization of this compound. By systematically applying a suite of validated computational tools, from DFT to molecular docking, it is possible to generate robust, predictive data on the molecule's conformational preferences, spectroscopic signatures, electronic properties, and potential for biological interaction. This framework not only provides a direct path to understanding this specific molecule but also serves as a template for the investigation of other novel substituted heterocycles, thereby accelerating the early stages of the drug discovery and development process. The theoretical data generated through these protocols provides the essential foundation to guide efficient synthesis and inform subsequent experimental validation.

References

-

N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 . PubChem. [Link]

-

Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives . Journal of Wasit for Science and Medicine. [Link]

-

Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis . PubMed. [Link]

-

Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach . Frontiers in Chemistry. [Link]

-

Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine . PMC. [Link]

-

Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine . MDPI. [Link]

-

Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold . PMC. [Link]

-

Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine . MDPI. [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a . Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omary-El-Gahami/1273937175f778393539820f4c9c1b9795696191]([Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis . University of Massachusetts Lowell. [Link]

-

Synthesis, Antimicrobial and Molecular Docking Studies of 1,3-Thiazolidin-4-one Analogues Bearing Benzothiazole . ResearchGate. [Link]

-

Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative . Journal of King Saud University - Science. [Link]

-

Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach . PubMed Central. [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years . RSC Publishing. [Link]

-

Design and Synthesis of some 1,3,4-Thiadiazol Amines: Molecular Docking, In-Silico Adme and Antioxidant . Der Pharma Chemica. [Link]

-

Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) . SciELO South Africa. [Link]

-

High-Purity N,N-Dimethylpiperidin-4-amine: Key Intermediate for Pharmaceutical Synthesis . Xiamen Aeco Chemical Co., Ltd. [Link]

-

Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters . MDPI. [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity . SpringerLink. [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio . White Rose Research Online. [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity . PubMed Central. [Link]

-

Molecular Docking, Toxicity Study and Antimicrobial Assessment of Novel Synthesized 1,3-(Disubstituted)-thiazol-2-amines . Asian Journal of Chemistry. [Link]

-

Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) . PMC. [Link]

-

50533-97-6 | N,N-Dimethylpiperidin-4-amine . Alachem Co., Ltd. [Link]

-

Piperidine Synthesis . DTIC. [Link]

-

Experimental and DFT studies on the molecular structure, spectroscopic properties, and molecular docking of 4-phenylpiperazine-1-ium dihydrogen phosphate . ResearchGate. [Link]

-

Preparation of Piperidines, Part 2: Substituted at Position 3 . YouTube. [Link]

-

A computational study of the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines . ResearchGate. [Link]

-

Conformational Analysis of 1,3-Difluorinated Alkanes . Semantic Scholar. [Link]

-

Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives . MDPI. [Link]7/19/6253)

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative - Journal of King Saud University - Science [jksus.org]

- 4. Frontiers | Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach [frontiersin.org]

- 5. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 6. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 10. lehigh.edu [lehigh.edu]

- 11. Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Application of 1,3-Dimethylpiperidin-4-amine in Modern Pharmaceutical Research

Introduction: The Enduring Significance of the Piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the design and development of a vast array of therapeutic agents.[1][2] Its prevalence in over twenty classes of pharmaceuticals is a testament to its remarkable utility.[1] The piperidine motif offers a desirable combination of properties: a saturated, six-membered heterocycle that provides a three-dimensional architecture, crucial for precise interactions with biological targets.[2] Furthermore, the basic nitrogen atom within the ring can be readily protonated at physiological pH, enhancing aqueous solubility and facilitating interactions with acidic residues in protein binding sites. The metabolic stability of the piperidine ring further contributes to its attractiveness as a core structural element in drug design.[2]

This guide focuses on a specific, yet highly valuable derivative: 1,3-Dimethylpiperidin-4-amine . The strategic placement of methyl groups at the 1 and 3 positions of the piperidine ring introduces unique conformational constraints and steric bulk, which can be leveraged by medicinal chemists to fine-tune the selectivity, potency, and pharmacokinetic properties of drug candidates. This document will provide a detailed exploration of the applications of this versatile building block, complete with protocols for its synthesis and incorporation into lead compounds.

Application Notes: Leveraging the this compound Scaffold in Drug Discovery

The this compound moiety is a privileged fragment in the design of kinase inhibitors and other targeted therapies. The cis- and trans-isomers resulting from the substitution at positions 3 and 4 allow for precise spatial orientation of appended pharmacophores, enabling optimal engagement with the target protein.

Case Study: A Key Intermediate in the Synthesis of Tofacitinib

A prominent example of the application of a closely related scaffold is in the synthesis of Tofacitinib , a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis.[3] The synthesis of Tofacitinib utilizes (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, which shares the core 1,3-dimethyl-4-amino-piperidine structure.[4][5] This intermediate is crucial for introducing the piperidine moiety that ultimately binds within the ATP-binding site of the JAK enzyme.

The synthesis of this key intermediate highlights the stereochemical control that can be achieved with substituted piperidines. The (3R,4R) configuration is essential for the desired biological activity, and its synthesis often involves stereoselective reduction or resolution steps.[6] The N-benzyl group serves as a protecting group that is later removed to allow for coupling with the pyrazolopyrimidine core of Tofacitinib. The N-methyl and C4-methyl groups on the piperidine ring of the final drug project into specific pockets of the enzyme, contributing to the overall binding affinity and selectivity.

The stability and high optical purity of intermediates like (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine acetate make them valuable assets in large-scale pharmaceutical manufacturing.[4][5]

Protocols

Protocol 1: Synthesis of 1,3-Dimethylpiperidin-4-one (Precursor)

The synthesis of this compound typically proceeds through the corresponding ketone. A common method for the synthesis of substituted piperidin-4-ones is the Dieckmann condensation.

Materials:

-

N-Methyl-β-alaninate

-

Methyl acrylate

-

Sodium methoxide

-

Toluene, anhydrous

-

Hydrochloric acid

-

Sodium chloride

Procedure:

-

To a solution of N-Methyl-β-alaninate in anhydrous toluene, add sodium methoxide at 0 °C.

-

Slowly add methyl acrylate to the reaction mixture, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with a saturated aqueous solution of sodium chloride.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude Dieckmann condensation product.

-

Hydrolyze and decarboxylate the crude product by refluxing with concentrated hydrochloric acid.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide) to pH 8-9.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude 1,3-dimethylpiperidin-4-one by column chromatography on silica gel.

Protocol 2: Reductive Amination to Yield this compound

Materials:

-

1,3-Dimethylpiperidin-4-one

-

Ammonium acetate or an appropriate amine source

-

Sodium cyanoborohydride or sodium triacetoxyborohydride

-

Methanol, anhydrous

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve 1,3-dimethylpiperidin-4-one in anhydrous methanol.

-

Add ammonium acetate in excess.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride or sodium triacetoxyborohydride portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Add dichloromethane and a saturated aqueous solution of sodium bicarbonate to the residue.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain crude this compound.

-

Purify the product by distillation or column chromatography.

Protocol 3: Incorporation of this compound into a Target Molecule via Amide Bond Formation

Materials:

-

This compound

-

A carboxylic acid of interest

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or triethylamine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve the carboxylic acid in anhydrous DMF or DCM.

-

Add the coupling agent and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

Add this compound to the reaction mixture, followed by the tertiary amine base.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

| Property | Value |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol |

| Boiling Point | Approx. 185-190 °C |

| Appearance | Colorless to pale yellow liquid |

| Key Applications | Kinase Inhibitors, CNS agents, Privileged Scaffold |

Visualizations

Caption: Synthetic and application workflow for this compound.

Caption: Key structural features of this compound.

References

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. EP3927689A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

- 5. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

- 6. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]

Technical Application Note: 1,3-Dimethylpiperidin-4-amine in Coordination Chemistry

Executive Summary & Molecule Profile[1]

1,3-Dimethylpiperidin-4-amine represents a specialized subclass of aminopiperidine ligands. Unlike the common N,N-dimethylpiperidin-4-amine (a super-nucleophilic catalyst), this scaffold features a methyl substitution on the piperidine ring carbon (C3) and the ring nitrogen (N1). This structural modification introduces chirality and steric bulk adjacent to the primary amine donor site, making it a valuable ligand for stereoselective coordination and metallodrug design.

Structural Definition

-

IUPAC Name: this compound

-

Substituents: Methyl group at N1 (tertiary amine), Methyl group at C3, Primary amine at C4.[7]

-

Stereochemistry: Exists as cis (syn) and trans (anti) diastereomers.[7] The cis-(3R,4R) isomer is chemically significant as a pharmacophore in JAK inhibitors (e.g., Tofacitinib precursors).[7]

| Feature | This compound | 4-(Dimethylamino)piperidine |

| Primary Donor | C4-NH₂ (Primary Amine) | N-Me₂ (Tertiary Amine) |

| Chirality | Yes (C3, C4 centers) | Achiral |

| Coordination Mode | Monodentate (N4) or Bridging | Monodentate (N-pyramidal) |

| Key Application | Asymmetric Catalysis, Metallodrugs | Acylation Catalyst (DMAP analog) |

Ligand Field Theory & Coordination Dynamics

Donor Site Analysis

The molecule possesses two potential nitrogen donor sites. Understanding their electronic and steric profiles is critical for rational complex design:

-

N4 (Exocyclic Primary Amine):

-

Character:

-donor, relatively unhindered. -

Basicity: High (

).[7] -

Reactivity: Forms stable coordinate bonds with soft and borderline transition metals (Pd(II), Pt(II), Cu(II)).[7]

-

Steric Influence: The adjacent C3-methyl group in the cis-isomer exerts a "picket fence" effect, potentially restricting rotation around the M-N bond and inducing chirality at the metal center.

-

-

N1 (Endocyclic Tertiary Amine):

-

Character: Sterically encumbered by the N-methyl group and ring puckering (chair conformation).

-

Coordination Potential: Low. While it can coordinate, it is kinetically labile compared to N4. It typically remains uncoordinated (pendant) or participates in proton-transfer relays in catalytic cycles.[7]

-

Isomer-Specific Binding Modes

-

Cis-Isomer (3-Me/4-NH₂ Syn): The C3-methyl group projects towards the metal coordination sphere, creating a chiral pocket. This is the preferred isomer for asymmetric catalysis applications.

-

Trans-Isomer (3-Me/4-NH₂ Anti): The C3-methyl group points away from the metal center, behaving more like a simple steric bulk without specific directional influence.

Protocol: Synthesis and Isomer Separation

Objective: Synthesize this compound and isolate the cis-isomer for coordination studies. Safety: Piperidine derivatives are irritants/corrosives. Work in a fume hood.

Synthetic Workflow

The synthesis generally proceeds via the reduction of an enamine or oxime derived from 1-methyl-3-methyl-4-piperidone.